![molecular formula C22H23ClN2O2 B13515005 N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, an amino group, and a benzopyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthalene derivative and introduce the aminoethyl group through a series of substitution and addition reactions. The benzopyran moiety is then incorporated through cyclization reactions. The final product is obtained by forming the hydrochloride salt through the reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学研究应用
Chemistry
In chemistry, N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various proteins and enzymes, making it useful for studying biochemical pathways and mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated biochemical pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .
作用机制
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
相似化合物的比较
Similar Compounds
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
- N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
- N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide hydrochloride
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride is unique due to its combination of a naphthalene ring, an aminoethyl group, and a benzopyran moiety. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
属性
分子式 |
C22H23ClN2O2 |
|---|---|
分子量 |
382.9 g/mol |
IUPAC 名称 |
N-(2-amino-1-naphthalen-2-ylethyl)-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O2.ClH/c23-13-20(18-10-9-15-5-1-2-6-16(15)11-18)24-22(25)21-12-17-7-3-4-8-19(17)14-26-21;/h1-11,20-21H,12-14,23H2,(H,24,25);1H |
InChI 键 |
MEZHITPXMBBZEI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCC2=CC=CC=C21)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


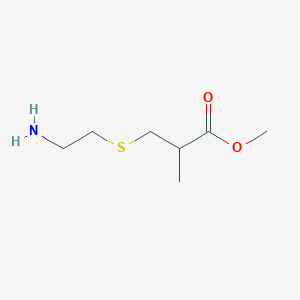
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
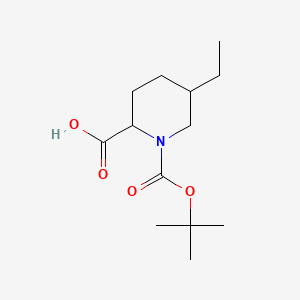


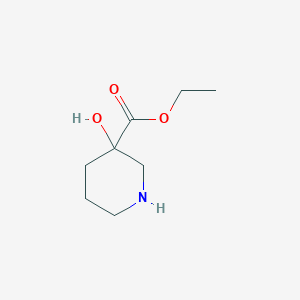



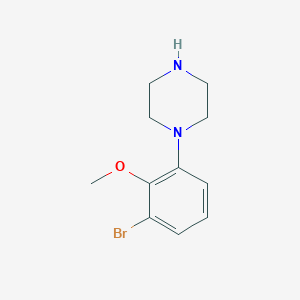

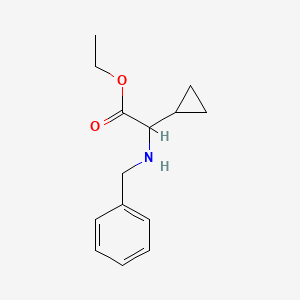

![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
